MC(5) tianeptine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

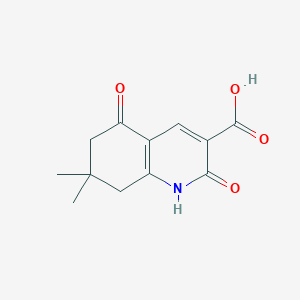

MC(5) tianeptine is a major metabolite of tianeptine, an atypical antidepressant. Tianeptine is known for its unique mechanism of action, which differs from traditional tricyclic antidepressants. This compound has been reported to possess pharmacological activity similar to that of its parent compound, tianeptine .

Aplicaciones Científicas De Investigación

MC(5) tianeptine has been studied extensively for its pharmacokinetic properties and its role in the treatment of depression. Research has shown that this compound possesses pharmacological activity similar to tianeptine, making it a valuable compound for studying the mechanisms of antidepressant action. Additionally, this compound has been used in preclinical studies to investigate its effects on the central nervous system and its potential therapeutic applications in other psychiatric disorders .

Mecanismo De Acción

Target of Action

MC(5) Tianeptine, also known as Tianeptine MC(5), primarily targets the mu-type opioid receptor (MOR) . The MOR is currently being studied as an effective target for antidepressant therapies . Additionally, it has been reported that its major metabolite, compound MC5, possesses pharmacological activity similar to that of the parent drug .

Mode of Action

Tianeptine acts as a full agonist at the MOR . This means it binds to this receptor and produces a maximal response, thereby stimulating the receptor’s function. It also modulates glutamate receptor activity, specifically AMPA receptors and NMDA receptors, and affects the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity .

Biochemical Pathways

Tianeptine appears to activate three separate mitogen-activated protein kinase (MAPK) pathways, the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity culminates in enhanced AMPA receptor function through phosphorylation by CaMKII and PKA . It also modestly enhances the mesolimbic release of dopamine and potentiates CNS D2 and D3 receptors .

Pharmacokinetics

The major metabolic pathway of tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of 2 main metabolites MC5 and MC3 . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively . The bioavailability of tianeptine after its intraperitoneal administration was 69% .

Result of Action

The activation of MOR and modulation of glutamate receptors by tianeptine result in its antidepressant and anxiolytic effects . It is effective in reducing depressive symptoms in mild to severe major depressive disorder and also alleviates anxious symptoms associated with depression . Furthermore, tianeptine has protective properties and inhibits M1 polarization, thus attenuating the production of inflammatory mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, the hepatic clearance of tianeptine determined in the isolated rat liver perfusion studies was similar to the perfusate flow rate despite the low metabolic ratio of MC5 .

Análisis Bioquímico

Biochemical Properties

Tianeptine MC(5) interacts with various enzymes, proteins, and other biomolecules. The major metabolic pathway of tianeptine, leading to the formation of Tianeptine MC(5), is a 2-step β-oxidation process of the aliphatic chain . Tianeptine MC(5) is the main metabolite in plasma .

Cellular Effects

Tianeptine MC(5) has significant effects on various types of cells and cellular processes. For instance, it has been shown to have a neuroprotective effect against stress-induced cell damage in primary neurons . It also influences cell function by modulating serotonin uptake in the brain .

Molecular Mechanism

The molecular mechanism of action of Tianeptine MC(5) is complex and multifaceted. It is believed that the clinical effects of tianeptine are owed to its modulation of mu-type opioid receptors . Furthermore, tianeptine MC(5) has been found to activate three separate mitogen-activated protein kinase (MAPK) pathways, leading to enhanced AMPA receptor function .

Temporal Effects in Laboratory Settings

The effects of Tianeptine MC(5) change over time in laboratory settings. Following intravenous administration, the mean elimination half-lives of tianeptine and Tianeptine MC(5) were found to be 1.16 and 7.53 hours, respectively . This suggests that Tianeptine MC(5) has a longer-lasting effect in the body compared to the parent drug.

Dosage Effects in Animal Models

The effects of Tianeptine MC(5) vary with different dosages in animal models. For instance, in a study conducted on Wistar rats, it was found that the accumulation of Tianeptine MC(5) was slight during chronic treatment, as indicated by accumulation ratios equal to 1.28 (once daily administration) and 1.73 (twice daily administration) .

Metabolic Pathways

Tianeptine MC(5) is involved in several metabolic pathways. As mentioned earlier, the major metabolic pathway of tianeptine leading to the formation of Tianeptine MC(5) is a 2-step β-oxidation process of the aliphatic chain .

Transport and Distribution

Tianeptine MC(5) is transported and distributed within cells and tissues. After administration, Tianeptine MC(5) rapidly appears in brain tissue but at concentrations less than those observed in plasma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of MC(5) tianeptine involves the metabolic conversion of tianeptine in the body Tianeptine undergoes biotransformation primarily in the liver, where it is metabolized to this compound the preparation of tianeptine itself involves several steps, including the formation of its tricyclic structure and subsequent modifications to introduce functional groups .

Industrial Production Methods: Industrial production of tianeptine and its metabolites, including this compound, typically involves large-scale chemical synthesis followed by purification processes. The exact methods and conditions used in industrial settings are proprietary and may vary between manufacturers .

Análisis De Reacciones Químicas

Types of Reactions: MC(5) tianeptine undergoes various chemical reactions, including oxidation, reduction, and conjugation. These reactions are essential for its metabolism and elimination from the body.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and conjugating agents such as glucuronic acid and glutamine. The conditions for these reactions typically involve physiological pH and temperature, as they occur within the body .

Major Products Formed: The major products formed from the reactions of this compound include glucuronide and glutamine conjugates, which are eliminated from the body through bile .

Comparación Con Compuestos Similares

MC(5) tianeptine is unique compared to other tricyclic antidepressants due to its distinct mechanism of action. Unlike traditional tricyclic antidepressants, which primarily inhibit the reuptake of serotonin and norepinephrine, this compound acts on opioid receptors and modulates glutamatergic systems. Similar compounds include other metabolites of tianeptine and tricyclic antidepressants such as amitriptyline and imipramine. these compounds do not share the same pharmacological profile as this compound .

Propiedades

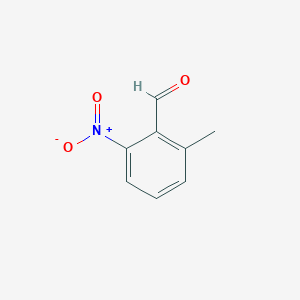

IUPAC Name |

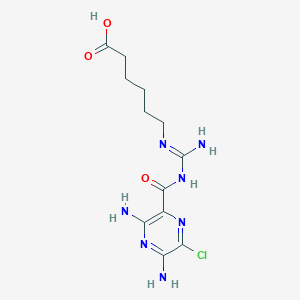

5-[(3-chloro-6-methyl-5,5-dioxido-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21,25-26H,4-5,8,11H2,1H3,(H,23,24)/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUMTPUPRWXCTH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1([O-])[O-])C=C(C=C3)Cl)NCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104732-22-1 |

Source

|

| Record name | Tianeptine MC(5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104732221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.